2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a pyrazole core substituted with a 1,2,4-oxadiazole moiety, a methylsulfanyl group, and an acetamide side chain terminating in a 4-isopropylphenyl group. Key structural elements include:
- 1,2,4-Oxadiazole ring: Known for enhancing metabolic stability and binding affinity in drug design, particularly in enzyme inhibitors (e.g., FLAP inhibitors) .
- 4-Isopropylphenyl acetamide: The bulky isopropyl group may modulate solubility and pharmacokinetic profiles, such as plasma protein binding or clearance rates .
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2S/c1-14(2)16-9-11-18(12-10-16)26-19(31)13-30-21(25)20(24(28-30)33-4)23-27-22(29-32-23)17-7-5-15(3)6-8-17/h5-12,14H,13,25H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJZBQIQTGOJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=C(C=C4)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule notable for its diverse functional groups, which include an amino group, oxadiazole ring, pyrazole moiety, and acetamide group. This unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 498.99 g/mol. The presence of multiple reactive sites in its structure allows for various chemical interactions, making it a candidate for pharmacological studies.
Structural Features
| Feature | Description |
|---|---|
| Functional Groups | Amino, oxadiazole, pyrazole, acetamide |
| Molecular Weight | 498.99 g/mol |
| Molecular Formula |
Anticancer Properties
Research indicates that compounds with similar structural characteristics to this compound may exhibit significant anticancer activity. For instance, compounds containing oxadiazole and pyrazole moieties have been shown to possess cytotoxic effects against various human cancer cell lines such as HCT-116, HeLa, and MCF-7. These studies report IC50 values below 100 μM, indicating potent activity against these cancer cells .
The proposed mechanism of action involves the induction of apoptosis in cancer cells. This process is characterized by:
- Caspase Activation : Increased caspase activity has been observed in treated cell lines, suggesting that the compound facilitates apoptotic pathways .
- Morphological Changes : Treated cells often exhibit characteristic changes such as shrinkage and detachment from the culture surface, indicative of apoptosis .
Anti-inflammatory and Analgesic Effects
Preliminary investigations into the biological activity of this compound suggest potential anti-inflammatory and analgesic properties. The oxadiazole and pyrazole structures are commonly associated with enhanced biological activity due to their ability to interact with various biological targets.
Pharmacokinetics and Metabolic Stability
The metabolic stability of this compound has been a focus in pharmacological studies. Compounds similar to this one have shown varying degrees of stability when exposed to human liver microsomes, which is crucial for understanding their potential therapeutic applications .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related compounds on HCT-116 and HeLa cell lines. The results indicated that specific modifications to the substituents on the phenyl ring significantly influenced anticancer activity. For example:
- Compound modifications led to IC50 values ranging from 34 μM to 69 μM depending on the substituent variations .
Study 2: Apoptotic Activity Assessment
Another investigation focused on the apoptotic effects induced by similar compounds in MCF-7 cells. The study highlighted that:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural features align with several pharmacologically active analogs. Below is a detailed comparison:
BI 665915 (FLAP Inhibitor)
- Structure : Contains a 1,2,4-oxadiazole linked to a pyrazole and cyclopropyl group, with an acetamide side chain .
- Activity : Potent 5-lipoxygenase-activating protein (FLAP) inhibitor (IC₅₀ < 10 nM) and suppressor of LTB₄ synthesis in human whole blood (IC₅₀ < 100 nM).
- Key Differences: The target compound substitutes BI 665915’s cyclopropyl group with a 4-methylphenyl ring, which may alter steric interactions in binding pockets.
Anti-Exudative Acetamide Derivatives
- Structure: Triazole-containing acetamides with sulfanyl groups (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) .
- Activity : Demonstrated anti-exudative effects comparable to diclofenac sodium at 10 mg/kg.
- Key Differences :
Structural Analogs with Modified Aryl Groups
- Example: 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-methylphenyl)methyl]acetamide .
- Key Differences :
Table 1: Comparative Analysis of Structural and Functional Features
Key Research Findings and Implications
Role of Oxadiazole : The 1,2,4-oxadiazole ring is critical for binding to hydrophobic pockets in enzymes (e.g., FLAP), as seen in BI 665912. The target compound’s 4-methylphenyl group may optimize such interactions .
Sulfanyl vs.
Biological Potential: Structural parallels to anti-exudative triazole acetamides suggest the target compound could be evaluated in inflammation models, leveraging its sulfanyl group for redox modulation .
Computational Insights: Tools like Multiwfn (wavefunction analysis) and noncovalent interaction (NCI) plots could elucidate electronic effects of substituents, aiding in rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
